

# A-Synoptic-Guide-to-3-Amino-4-methylphenol-Properties-Synthesis-and-Applications

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## Compound of Interest

Compound Name: 3-Amino-4-methylphenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling a Key Chemical Intermediate

**3-Amino-4-methylphenol**, also known as 3-amino-p-cresol, is an aromatic organic compound featuring hydroxyl, amino, and methyl groups attached to a benzene ring.[1][2] This structural arrangement makes it a versatile intermediate in the synthesis of a wide range of commercially significant molecules.[3] Its primary utility is found in the formulation of oxidative hair dyes, where it acts as a "coupler" to form a spectrum of colors.[4][5] Furthermore, it serves as a crucial building block in the production of specialized pharmaceuticals, agrochemicals, and high-performance resins.[3][6][7] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis protocols, reactivity, analytical characterization, and safety considerations, tailored for professionals in the chemical and pharmaceutical sciences.

## Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of **3-Amino-4-methylphenol** consists of a phenol ring substituted with an amino group (-NH<sub>2</sub>) at position 3 and a methyl group (-CH<sub>3</sub>) at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties. The hydroxyl group imparts acidic properties, while the amino group provides basic and nucleophilic characteristics.[8] The methyl group, being electron-donating, influences the reactivity of the

aromatic ring. The molecule is prone to oxidation, particularly on prolonged exposure to air, which can affect its stability and purity.[\[9\]](#)[\[10\]](#)

Caption: Chemical structure of **3-Amino-4-methylphenol** (CAS: 2836-00-2).

Table 1: Physicochemical Properties of **3-Amino-4-methylphenol**

| Property          | Value  | Source(s)                               |
|-------------------|--|---|
| CAS Number        | <b>2836-00-2</b>   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> NO                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molar Mass        | 123.15 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Light yellow to brown<br>crystalline powder              | <a href="#">[9]</a>                     |
| Melting Point     | 156-157 °C   | <a href="#">[9]</a>                     |
| Boiling Point     | 229.26 °C (estimate)                                     | <a href="#">[9]</a>                     |
| pKa               | 10.32 (estimate)   | <a href="#">[9]</a>                     |
| Solubility        | Soluble in alcohol, ether;<br>slightly soluble in water. |   |

| Synonyms | 3-Amino-p-cresol, 5-Hydroxy-o-toluidine, 2-Amino-4-hydroxytoluene |[\[2\]](#) |

## Part 2: Synthesis and Manufacturing Processes

The most prevalent and industrially significant method for synthesizing **3-Amino-4-methylphenol** is through the catalytic reduction of its nitro precursor, 4-methyl-3-nitrophenol.[\[9\]](#) This reaction is favored due to the ready availability of the starting material and the high yields achievable.[\[11\]](#) The reduction effectively converts the nitro group (-NO<sub>2</sub>) into an amino group (-NH<sub>2</sub>) without affecting the other functional groups on the aromatic ring.

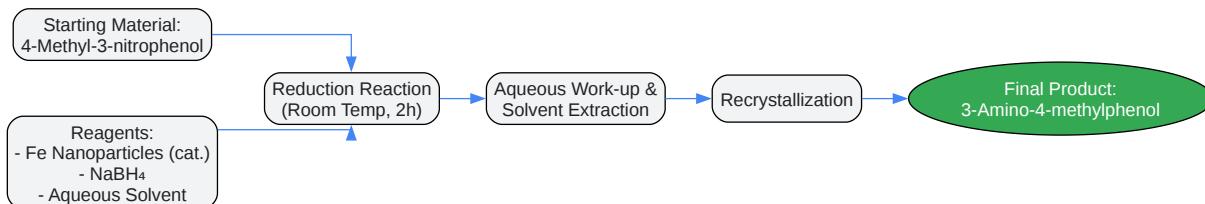
**Causality in Experimental Design:** The choice of a reducing agent and catalyst system is critical. While various methods exist, catalytic hydrogenation using catalysts like Raney Nickel under hydrogen pressure offers a clean and efficient route.[\[12\]](#) Alternatively, reduction using

iron powder in a mildly acidic medium is a classic, cost-effective method.<sup>[6]</sup> The use of iron is particularly advantageous in industrial settings due to its low cost and ease of handling. More modern approaches employ reagents like sodium borohydride with iron nanoparticles, which can proceed at room temperature.<sup>[9]</sup>

## Exemplary Laboratory Protocol: Reduction of 4-Methyl-3-nitrophenol

This protocol outlines a general procedure based on reduction with iron nanoparticles and sodium borohydride, known for its efficiency and mild reaction conditions.<sup>[9]</sup>

- **Reaction Setup:** In a round-bottom flask, combine 4-methyl-3-nitrophenol (1.0 eq), iron nanoparticles (catalytic amount, e.g., ~0.1 eq), and an aqueous solvent system.
- **Addition of Reducing Agent:** Slowly add sodium borohydride ( $\text{NaBH}_4$ , ~1.5 eq) to the stirred suspension at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
- **Work-up:** Upon completion, quench the reaction carefully with water. Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate) to yield pure **3-Amino-4-methylphenol** as a solid.<sup>[9]</sup>

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Caption: General workflow for the synthesis of **3-Amino-4-methylphenol**.

## Part 3: Chemical Reactivity and Key Reactions

The reactivity of **3-Amino-4-methylphenol** is governed by its three functional groups. The amino group is a primary site for electrophilic substitution, most notably diazotization. The phenolic hydroxyl group is acidic and can be deprotonated to form a highly activated phenoxide ion. The aromatic ring itself is activated towards electrophilic aromatic substitution, with the directing effects of the -OH, -NH<sub>2</sub>, and -CH<sub>3</sub> groups influencing the position of incoming electrophiles.

### Key Reaction: Diazotization-Coupling

A cornerstone of its application in the dye industry is the diazotization of the primary amino group. This reaction involves treating **3-Amino-4-methylphenol** with nitrous acid (HONO), typically generated *in situ* from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[13][14]

**Mechanistic Insight:** The low temperature is crucial because the resulting diazonium salt is unstable and can decompose at higher temperatures.[14] The diazonium ion is a weak electrophile that can then react with an electron-rich coupling component (such as another phenol or an aniline derivative) in an azo coupling reaction to form a highly colored azo compound.[15] This two-step process is the fundamental chemical basis for the formation of a vast array of azo dyes.[13]

Caption: Reaction pathway from **3-Amino-4-methylphenol** to an azo dye.

## Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of **3-Amino-4-methylphenol**. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for **3-Amino-4-methylphenol**

| Technique           | Characteristic Peaks / Signals   |
|---------------------|--|
| <sup>1</sup> H NMR  | <b>Signals corresponding to aromatic protons, methyl protons, amino protons, and hydroxyl proton. Chemical shifts are influenced by the solvent.</b>   |
| <sup>13</sup> C NMR | Resonances for seven distinct carbon atoms, including the methyl carbon and six aromatic carbons.  |
| FT-IR (KBr)         | Broad peak for O-H stretching (~3300-3400 cm <sup>-1</sup> ), N-H stretching peaks (~3200-3400 cm <sup>-1</sup> ), C-H stretching (aromatic and aliphatic), and characteristic C=C aromatic ring stretches (~1500-1600 cm <sup>-1</sup> ). |

| Mass Spec (EI) | Molecular ion peak (M<sup>+</sup>) at m/z = 123.[9] |

## Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for determining the purity of **3-Amino-4-methylphenol** and quantifying any related impurities.

Rationale: A reversed-phase C18 column is used to separate the polar analyte from nonpolar impurities. A buffered mobile phase is employed to ensure consistent ionization of the amino

and hydroxyl groups, leading to sharp, reproducible peaks. A Photo Diode Array (PDA) detector is ideal for confirming peak identity via UV spectra and for developing quantitative methods.[16]

- System: HPLC with PDA detector.
- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.[16]
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 0.05 M Acetic Acid Buffer, pH 5.9) in a 20:80 ratio.[16]
- Flow Rate: 1.0 mL/min.[16]
- Column Temperature: 40 °C.[16]
- Detection: UV detection at a wavelength appropriate for the analyte (e.g., ~275-285 nm).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 10-20  $\mu$ g/mL).
- Validation: The method should be validated for linearity, precision, accuracy, and selectivity to ensure reliable results.[16] For instance, the method should be able to resolve **3-Amino-4-methylphenol** from its isomers.[16]

## Part 5: Applications in Research and Industry

The unique structure of **3-Amino-4-methylphenol** makes it a valuable component in several industrial applications.

- Hair Dyes: Its primary application is as an oxidative hair dye intermediate, specifically a coupler.[4][5] In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (like p-phenylenediamine), it undergoes a coupling reaction within the hair shaft to form stable, long-lasting color molecules.[4][5] The final shade depends on the specific combination of couplers and primary intermediates used.
- Pharmaceuticals and Agrochemicals: It serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and plant protection agents.[6][7]

- Specialty Polymers: High-purity grades are used in the synthesis of advanced resins and carbon fibers, where its specific chemical functionality contributes to the final polymer properties.[3]

## Part 6: Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of the associated hazards are paramount. **3-Amino-4-methylphenol** is classified as an irritant and may cause skin, eye, and respiratory system irritation.[10][17][18]

GHS Hazard Classification:

- Acute Toxicity (Oral): May be harmful if swallowed.[17]
- Skin Corrosion/Irritation: Causes skin irritation.[17][18]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[17][18]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[17][18]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[18]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9][18] The compound may be sensitive to prolonged air exposure.[9][10]
- Spill Management: In case of a spill, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[10]

## Conclusion

**3-Amino-4-methylphenol** is a chemical of significant industrial importance, underpinned by the versatile reactivity of its amino, hydroxyl, and methyl functional groups. Its role as a key intermediate, particularly in the coloration and pharmaceutical industries, is well-established. A thorough understanding of its synthesis, reactivity, and analytical profile is crucial for its effective and safe utilization in research and development. This guide has provided a detailed framework for professionals, emphasizing the scientific rationale behind its synthesis and characterization, thereby enabling its confident application in developing new materials and technologies.

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